4-Bromo-1-tert-butyl-1H-pyrazole (CAS: 70951-85-8) is a highly functionalized, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and agrochemical synthesis[1]. Characterized by a pyrazole core with a bromine atom at the C-4 position and a bulky tert-butyl group at the N-1 position, it serves as a premier precursor for palladium-catalyzed cross-coupling reactions and directed lithiation [1]. The tert-butyl moiety fundamentally alters the molecule's steric environment, lipophilicity, and chemical stability compared to simpler analogs. For procurement teams and process chemists, this compound represents a strategic intermediate that minimizes unwanted side reactions, enhances solubility in non-polar organic solvents, and can act as a cleavable protecting group for downstream N-H pyrazole synthesis, thereby streamlining complex multi-step synthetic routes [1].
Substituting 4-bromo-1-tert-butyl-1H-pyrazole with cheaper analogs like 4-bromo-1-methyl-1H-pyrazole or the unprotected 4-bromo-1H-pyrazole introduces severe process liabilities [1]. Unprotected N-H pyrazoles suffer from poor solubility in standard cross-coupling solvents due to strong intermolecular hydrogen bonding and can coordinate with transition metal catalysts, leading to catalyst poisoning and depressed turnover numbers [2]. While the 1-methyl analog resolves some solubility issues, the methyl group lacks sufficient steric bulk to prevent competing side reactions during complex cross-couplings [1]. Furthermore, the N-methyl group is functionally permanent under standard deprotection conditions, whereas the N-tert-butyl group can be selectively cleaved. Procuring the less sterically hindered analogs often results in higher catalyst costs, lower regioselectivity, and the need for additional protection/deprotection steps, ultimately increasing the total cost of goods[1].
The N-tert-butyl group provides intense steric shielding around the N-1 and C-5 positions compared to N-methyl or N-H analogs [1]. In complex cross-coupling environments, the bulky t-butyl group sterically inhibits the N2 lone pair from coordinating with and poisoning transition metal catalysts (like Pd or Cu) [1]. This steric bulk forces reactions to occur cleanly at the C-4 position without the dimerization or catalyst deactivation often seen with less hindered pyrazoles [1].
| Evidence Dimension | Steric shielding and catalyst coordination potential |
| Target Compound Data | 4-bromo-1-tert-butyl-1H-pyrazole (High steric bulk prevents N-coordination; preserves catalyst turnover) |
| Comparator Or Baseline | 4-bromo-1H-pyrazole (Low steric bulk allows N-coordination and potential catalyst poisoning) |
| Quantified Difference | Significant reduction in required catalyst loading and elimination of N-coordination side products |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) conditions |
Preventing catalyst poisoning reduces the required loading of expensive palladium catalysts, directly lowering the cost of large-scale pharmaceutical intermediate synthesis.
The addition of the tert-butyl group dramatically increases the lipophilicity of the pyrazole core [1]. Chemoinformatic data indicates that 4-bromo-1-tert-butyl-1H-pyrazole possesses a predicted logP of approximately 2.15 to 2.40 , compared to 0.90–1.14 for 4-bromo-1-methyl-1H-pyrazole [2]. This >1.0 logP unit shift translates to exponentially higher solubility in non-polar organic solvents such as toluene, dichloromethane, and THF. For process chemists, this ensures that the starting material remains fully dissolved at high concentrations during low-temperature lithiation or elevated-temperature cross-coupling reactions [1].
| Evidence Dimension | Predicted LogP (Lipophilicity/Solubility indicator) |
| Target Compound Data | 4-bromo-1-tert-butyl-1H-pyrazole (LogP ~ 2.15 - 2.40) |
| Comparator Or Baseline | 4-bromo-1-methyl-1H-pyrazole (LogP ~ 0.90 - 1.14) |
| Quantified Difference | >1.0 logP unit increase |
| Conditions | Standard chemoinformatic predictive models (e.g., XLogP3 / SILICOS-IT) |
Higher solubility in process-friendly organic solvents allows for higher molarity reactions, improving batch throughput and reducing solvent waste.
Unlike the N-methyl group, which is highly stable and functionally permanent, the N-tert-butyl group on 4-bromo-1-tert-butyl-1H-pyrazole can serve as an acid-labile protecting group [2]. Following successful functionalization at the C-4 position via Suzuki or Heck coupling, the tert-butyl group can be cleaved using strong acids (such as trifluoroacetic acid) at elevated temperatures to yield the corresponding 4-substituted-1H-pyrazole [2]. This dual functionality allows buyers to use a single reagent for both cross-coupling and protection, bypassing the need to procure and install separate protecting groups like SEM or THP on a 4-bromo-1H-pyrazole core [1].
| Evidence Dimension | N-Substituent Cleavability |
| Target Compound Data | 4-bromo-1-tert-butyl-1H-pyrazole (Cleavable under strongly acidic conditions, e.g., TFA/heat) |
| Comparator Or Baseline | 4-bromo-1-methyl-1H-pyrazole (Non-cleavable under standard synthetic conditions) |
| Quantified Difference | Elimination of 2 synthetic steps (protection and separate deprotection of a standard group) |
| Conditions | Multi-step synthesis requiring a final free N-H pyrazole |
Utilizing the t-butyl group as a built-in protecting group eliminates extra synthetic steps, reducing labor, reagent costs, and overall cycle time in drug discovery.
The compound is heavily utilized in medicinal chemistry for the synthesis of heteroaryl kinase inhibitors [1]. Its high solubility and steric shielding make it an ideal precursor for generating 4-substituted pyrazole pharmacophores via Suzuki-Miyaura coupling, where the t-butyl group directs regioselectivity and can later be cleaved in TFA to reveal the active N-H binding motif[1].
4-Bromo-1-tert-butyl-1H-pyrazole is a primary starting material for the synthesis of 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via Miyaura borylation . The steric bulk of the t-butyl group prevents catalyst deactivation during the borylation process, ensuring high yields of the boronate ester, which is subsequently used in automated high-throughput cross-coupling libraries .
In advanced agrochemical and pharmaceutical intermediate synthesis, the compound is subjected to halogen-metal exchange or directed deprotonation. The N-tert-butyl group sterically blocks the N-1 position and directs lithiation cleanly, allowing for the precise installation of electrophiles at the C-5 position without the complex mixture of regioisomers typically seen with less hindered pyrazoles [1].
Corrosive;Irritant